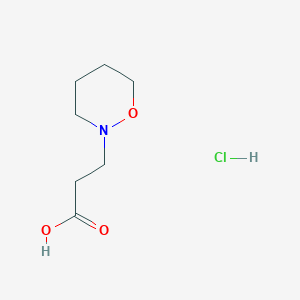

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Beschreibung

BenchChem offers high-quality 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(oxazinan-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-7(10)3-5-8-4-1-2-6-11-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMERARDWQYIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1,2-Oxazinan-2-yl)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs that are relevant in the design of novel therapeutic agents. The 1,2-oxazinane ring is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique chemical and biological properties. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this target molecule, intended for an audience with a strong background in organic chemistry. The presented synthesis is a multi-step process designed for adaptability in a research and development setting.

Strategic Approach to the Synthesis

The synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride can be logically approached in three main stages, as depicted in the workflow below. This strategy focuses on the initial construction of the core 1,2-oxazinane heterocycle, followed by the introduction of the propanoic acid side chain via a robust C-N bond-forming reaction, and culminating in the formation of the final hydrochloride salt.

Caption: Overall synthetic strategy for 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

Part 1: Synthesis of the 1,2-Oxazinane Core

The foundational step in this synthesis is the construction of the 1,2-oxazinane ring. A reliable method for this is the cyclization of a bifunctional precursor. Here, we propose the reaction of a 1,4-dihalobutane with hydroxylamine. This reaction proceeds via a double nucleophilic substitution, where the hydroxylamine nitrogen and oxygen atoms sequentially displace the halide leaving groups.

Reaction Pathway: 1,2-Oxazinane Synthesis

Caption: Cyclization reaction to form the 1,2-oxazinane ring.

Experimental Protocol: Synthesis of 1,2-Oxazinane

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dibromobutane | 215.90 | 21.6 g | 0.1 |

| Hydroxylamine Hydrochloride | 69.49 | 7.6 g | 0.11 |

| Sodium Carbonate (anhydrous) | 105.99 | 23.3 g | 0.22 |

| Ethanol (95%) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and anhydrous sodium carbonate (23.3 g, 0.22 mol) to 200 mL of 95% ethanol.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 1,4-dibromobutane (21.6 g, 0.1 mol) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 1,2-oxazinane.

-

The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium carbonate is a sufficiently strong base to deprotonate the hydroxylamine hydrochloride to the free hydroxylamine in situ and to neutralize the HBr formed during the cyclization. An excess is used to ensure complete reaction.

-

Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.

-

Monitoring: Tracking the disappearance of the starting materials is crucial to determine the reaction endpoint and avoid unnecessary heating, which could lead to side products.

Part 2: Aza-Michael Addition for Side Chain Introduction

With the 1,2-oxazinane in hand, the next critical step is the formation of the C-N bond to introduce the propanoic acid moiety. The aza-Michael addition is an ideal reaction for this transformation. It involves the conjugate addition of the nitrogen nucleophile of 1,2-oxazinane to an α,β-unsaturated carbonyl compound.[1] We propose the use of methyl acrylate as the Michael acceptor. The reaction with the ester is generally cleaner and easier to control than with the free acid.

Reaction Pathway: Aza-Michael Addition

Caption: Aza-Michael addition to form the propanoate ester intermediate.

Experimental Protocol: Synthesis of Methyl 3-(1,2-Oxazinan-2-yl)propanoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Oxazinane | 87.12 | 8.7 g | 0.1 |

| Methyl Acrylate | 86.09 | 9.5 g | 0.11 |

| Methanol (optional solvent) | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1,2-oxazinane (8.7 g, 0.1 mol) in methanol (50 mL).

-

To this solution, add methyl acrylate (9.5 g, 0.11 mol) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the process. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude oil, methyl 3-(1,2-oxazinan-2-yl)propanoate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Causality Behind Experimental Choices:

-

Michael Acceptor: Methyl acrylate is a reactive and commercially available Michael acceptor. The methyl ester can be readily hydrolyzed in the subsequent step.

-

Reaction Conditions: The aza-Michael addition can often proceed without a catalyst, especially with a relatively nucleophilic amine like 1,2-oxazinane.[2] However, a mild, non-nucleophilic base can be used to catalyze the reaction if it is sluggish. Running the reaction at or slightly above room temperature provides a good balance between reaction rate and the potential for side reactions.

Part 3: Hydrolysis and Hydrochloride Salt Formation

The final stage of the synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt.

Reaction Pathway: Hydrolysis and Salt Formation

Caption: Final steps of ester hydrolysis and hydrochloride salt formation.

Experimental Protocol: Hydrolysis and Salt Formation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles (from previous step) |

| Methyl 3-(1,2-Oxazinan-2-yl)propanoate | 173.21 | ~17.3 g | ~0.1 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| Water | - | 100 mL | - |

| Hydrochloric Acid (concentrated) | - | As needed | - |

| Diethyl Ether or 1,4-Dioxane | - | As needed | - |

| Hydrogen Chloride (gas or solution in ether/dioxane) | - | As needed | - |

Procedure:

Step 3a: Hydrolysis of the Ester

-

Dissolve the crude methyl 3-(1,2-oxazinan-2-yl)propanoate (~0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water.

-

Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).[3]

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,2-oxazinan-2-yl)propanoic acid as a crude solid or oil.

Step 3b: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-(1,2-oxazinan-2-yl)propanoic acid in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

-

To this solution, add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.[4]

-

Collect the precipitated solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride.

Causality Behind Experimental Choices:

-

Hydrolysis Conditions: Basic hydrolysis (saponification) is generally preferred over acidic hydrolysis for esters as it is an irreversible process, leading to higher yields.[5]

-

pH Adjustment: Careful acidification is necessary to protonate the carboxylate to the free carboxylic acid without significantly protonating the nitrogen of the oxazinane ring, which would increase its water solubility and hinder extraction.

-

Salt Formation: The use of anhydrous HCl in an organic solvent is a standard and effective method for forming the hydrochloride salt of a basic nitrogen-containing compound. This method often results in a crystalline, easy-to-handle solid.[4] The salt form generally improves the stability and solubility of the compound.[6]

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride. By breaking down the synthesis into three key stages—heterocycle formation, side-chain addition, and final salt formation—researchers can systematically approach the synthesis of this and related compounds. The protocols provided are based on well-established chemical principles and are designed to be adaptable to various laboratory settings. Careful monitoring and purification at each step will be crucial for obtaining the target compound in high purity.

References

-

Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile (A), methyl acrylate (B), methyl (E)‐but‐2‐enoate (C) and methyl methacrylate (D) performed at 80 °C under solvent and catalyst free conditions. ResearchGate. [Link]

-

Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. ACS Publications. [Link]

-

THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. HETEROCYCLES, Vol. 57, No. 6, 2002. [Link]

-

Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]

-

Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Publishing. [Link]

-

Monocyclic 1,2-oxazines. | Download Scientific Diagram. ResearchGate. [Link]

-

Amine and HCl - salt formation reaction. YouTube. [Link]

-

Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

-

The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

-

REGIOSPECIFIC REARRANGEMENT OF HYDROXYLAMINES TO SECONDARY AMINES USING DIISOBUTYLALUMINUM HYDRIDE. HETEROCYCLES, Vol. 82, No. 2, 2011. [Link]

-

Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. MDPI. [Link]

-

Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Digital Commons. [Link]

-

B reacts with Hydroxyl amine but does not give Tollen's test . Identify A and B. Allen Career Institute. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

-

Chem 502--Assignment 3. [Link]

-

The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride; 95%. HIMMED. [Link]

- Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

Reaction kinetics of hydrolyzing methyl propionate. ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

-

15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Preliminary Physicochemical Profile of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Disclaimer: This document provides a theoretical and predictive analysis of the physicochemical properties of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride. Due to a lack of specific experimental data in the public domain and scientific literature, this guide is constructed from foundational chemical principles and data from analogous structures. All proposed properties and methodologies require experimental validation.

Introduction

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is a heterocyclic compound featuring a saturated 1,2-oxazinane ring N-substituted with a propanoic acid chain, formulated as a hydrochloride salt. While specific applications are not widely documented, its structure, combining a cyclic N-alkoxyamine moiety with a carboxylic acid, suggests potential utility in pharmaceutical and materials science research. The N-O bond within the oxazinane ring is a key feature, potentially imparting unique reactivity and stability characteristics. The propanoic acid group provides a handle for further functionalization or for modulating solubility and pharmacokinetic properties.

This guide presents a preliminary, in-depth profile of this molecule for researchers and drug development professionals. It synthesizes known data from chemical suppliers with predicted properties and proposed experimental protocols derived from established chemical theory and data on analogous compounds.

Chemical Identity and Basic Properties

The fundamental identifiers for this compound have been collated from various chemical suppliers. While purity is generally listed as ≥95%, it is imperative for the end-user to perform independent verification, as some suppliers provide this product without extensive analytical data.

| Property | Value | Source(s) |

| IUPAC Name | 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride | - |

| CAS Number | 1185298-71-8 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][4] |

| Molecular Weight | 195.64 g/mol | [1][4] |

| Appearance | Solid (predicted) | [5] |

| SMILES String | O=C(O)CCN1OCCCC1.Cl | [5] |

| InChI Key | YMERARDWQYIUPU-UHFFFAOYSA-N | [5] |

Proposed Synthesis Pathway

While a specific, validated synthesis for this molecule is not published, a plausible and efficient route can be designed based on established methods for N-alkylation of cyclic hydroxylamine derivatives. The proposed two-step synthesis involves the N-alkylation of 1,2-oxazinane followed by conversion to its hydrochloride salt.

Step 1: N-alkylation of 1,2-Oxazinane The core of the synthesis is the nucleophilic attack of the nitrogen atom of 1,2-oxazinane on an appropriate three-carbon electrophile, such as ethyl 3-bromopropanoate. This is a standard Williamson ether-like synthesis adapted for N-alkylation. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to neutralize the HBr generated without competing in the reaction. Acetonitrile (MeCN) is a suitable polar aprotic solvent. Subsequent hydrolysis of the ethyl ester under basic conditions (e.g., NaOH) followed by acidification yields the free carboxylic acid.

Step 2: Hydrochloride Salt Formation The final step involves dissolving the purified 3-(1,2-oxazinan-2-yl)propanoic acid in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate, and treating it with a solution of hydrogen chloride (HCl) in the same solvent. The hydrochloride salt, being less soluble, will precipitate and can be isolated by filtration.

Caption: Proposed two-step synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

Predicted Physicochemical Properties

Solubility

-

Aqueous Solubility: As a hydrochloride salt of a molecule containing a carboxylic acid and an amine-like nitrogen, high aqueous solubility is expected.[6][7] Salt formation significantly enhances the dissolution rate and equilibrium solubility compared to the free base/acid form.[8] The solubility is predicted to be pH-dependent, with higher solubility at acidic pH due to the full protonation of the carboxylate group and the oxazinane nitrogen.[7]

-

Organic Solvent Solubility: The compound is likely soluble in polar protic solvents like methanol and ethanol. Solubility in polar aprotic solvents such as DMSO and DMF is also probable. In non-polar solvents like hexane or toluene, it is expected to be poorly soluble due to its ionic and polar nature.

| Solvent Class | Predicted Solubility | Rationale |

| Water | High | Hydrochloride salt, polar functional groups. |

| Methanol, Ethanol | High | Polar protic solvents, capable of H-bonding. |

| DMSO, DMF | Moderate to High | Polar aprotic solvents. |

| Diethyl Ether, Ethyl Acetate | Low | Moderately polar solvents. |

| Hexane, Toluene | Very Low | Non-polar solvents. |

Acidity (pKa)

The molecule has one primary acidic functional group: the carboxylic acid. The pKa of the parent propanoic acid is approximately 4.87.[9][10] The N-alkoxyamine substituent at the 3-position is not expected to have a strong inductive effect on the carboxyl group, so the pKa should remain in a similar range, likely between 4.5 and 5.0. Experimental determination via potentiometric titration is required for an accurate value.

Stability

The stability of this compound is a critical consideration for handling, storage, and application.

-

Solid-State Stability: As a crystalline hydrochloride salt, it is expected to be relatively stable under standard storage conditions (cool, dry, dark). However, some hydrochloride salts can be hygroscopic.

-

Chemical Stability: The 1,2-oxazinane ring contains an N-O bond, a characteristic feature of N-alkoxyamines. This bond can be susceptible to homolytic cleavage (homolysis) under thermal or photochemical stress, generating a nitroxide and a carbon-centered radical.[11][12] The stability of this bond is highly dependent on the substituents and experimental conditions.[13] The presence of oxygen could potentially accelerate degradation.[11] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Proposed Analytical & Spectroscopic Characterization

A comprehensive characterization of this molecule would involve a suite of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Caption: A standard workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for the propanoic acid chain protons (typically two triplets around 2.5-3.5 ppm) and the methylene protons of the oxazinane ring (a series of multiplets in the 1.5-4.0 ppm range). The acidic proton of the carboxylic acid will likely appear as a broad singlet far downfield, typically >10-12 ppm, though its visibility can depend on the solvent and concentration.[1]

-

¹³C NMR: The carboxyl carbon should appear in the 170-185 ppm region.[1][14] The carbons of the oxazinane ring and the propanoic acid chain will resonate in the aliphatic region (approx. 20-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch: A very broad absorption band is predicted from 2500 cm⁻¹ to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[3][5]

-

C=O Stretch: A strong, sharp absorption is expected between 1710 cm⁻¹ and 1760 cm⁻¹ for the carbonyl group.[4][5]

-

C-H Stretch: Sharp peaks will appear just below 3000 cm⁻¹.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region is also characteristic of the carboxylic acid C-O bond.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential to confirm the molecular formula. The analysis should be run in positive ion mode to detect the protonated molecule [M+H]⁺, which would correspond to the free base form of the compound (C₇H₁₃NO₃).

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or MS detector is the standard method for assessing the purity of small molecules like this. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% formic acid or TFA) would be a suitable starting point for method development.

Conclusion

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is a compound for which detailed experimental data is scarce. This guide provides a robust, scientifically-grounded framework for researchers by predicting its key physicochemical properties and outlining standard methodologies for its synthesis and characterization. The presence of the N-alkoxyamine functionality within the oxazinane ring is of particular interest, suggesting that careful investigation of the compound's stability is warranted. All theoretical data presented herein should be confirmed through rigorous experimentation to establish a definitive profile for this molecule.

References

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8. Ark-chem. [Link]

-

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|1185298-71-8. MOLBASE. [Link]

-

Audran, G., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(58), 7853-7865. [Link]

-

Georgiev, A., et al. (2002). THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. HETEROCYCLES, 57(6), 1149-1174. [Link]

-

Hörter, D., & Dressman, J. B. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

-

Skene, W. G. (2010). Alkoxyamine-Initiated Living Radical Polymerization: Factors Affecting Alkoxyamine Homolysis Rates. Macromolecules, 43(15), 6421-6430. [Link]

-

Maxut, A., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. [Link]

-

Woltornist, R., et al. (2020). 1,2-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Semantic Scholar. [Link]

-

Propionic Acid. (n.d.). PubChem. [Link]

-

Kshirsagar, P. R., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375. [Link]

-

Kshirsagar, P. R., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

-

Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. (2020). Organic Letters. [Link]

-

Coote, M. L. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry. [Link]

-

Monocyclic 1,2-oxazines. (n.d.). ResearchGate. [Link]

-

S. Adarakatti, P., & C. F. Crewdson, P. (2023). Electroanalytical overview: the sensing of hydroxylamine. Analytical Methods, 15(25), 3149-3160. [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? r/chemhelp. [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (n.d.). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. (n.d.). ResearchGate. [Link]

-

FooDB. (2015, May 7). Showing Compound propanoate (FDB031132). [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Omega. [Link]

-

Wikipedia. (n.d.). Hydroxylamine. [Link]

-

ChemSynthesis. (2025, May 20). ethyl 1,2-oxazinane-2-carboxylate. [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). [Link]

-

2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (n.d.). [Link]

- Process for the preparation of N-substituted hydroxylamines and their salts. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.anu.edu.au [rsc.anu.edu.au]

- 14. rsc.org [rsc.org]

A Research Primer for Investigating the Mechanism of Action of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Disclaimer: This document serves as an in-depth technical guide for researchers and drug development professionals. The compound 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride (CAS: 1185298-71-8) is a commercially available chemical for research purposes.[1][2][3] As of the date of this publication, a specific, experimentally validated mechanism of action for this molecule has not been documented in the peer-reviewed scientific literature. This guide, therefore, provides a foundational research framework based on chemoinformatic analysis of its structural motifs. It is designed to empower researchers to systematically investigate and elucidate its biological function through a structured, hypothesis-driven experimental program.

Part 1: Structural Analysis and Hypothesis Generation

The logical starting point for investigating a novel chemical entity is a deconstruction of its core structure to form rational, testable hypotheses. The structure of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride consists of two key moieties: a saturated 1,2-oxazinane ring and a propanoic acid side chain. The known pharmacology of derivatives from each class provides a strong basis for predicting potential biological activities.

The 1,2-Oxazinane Core: A Privileged Heterocycle

The 1,2-oxazinane ring is a heterocyclic scaffold that has garnered interest in medicinal chemistry.[4][5] Heterocycles containing the oxazine core are known to exhibit a wide spectrum of pharmacological effects.[6][7] This suggests that the 1,2-oxazinane moiety in the target compound could impart significant biological activity.

Potential Activities Associated with the Oxazine Scaffold:

-

Anti-inflammatory and Neuroprotective Effects: Specific 1,2-oxazine-based molecules have demonstrated inhibitory activity against key enzymes in inflammatory and neurodegenerative pathways, namely 5-lipoxygenase (LOX) and acetylcholinesterase (AChE).[8] Inhibition of these targets suggests potential therapeutic applications in conditions like Alzheimer's disease or inflammatory disorders.

-

Antimicrobial and Antiviral Properties: Various oxazine derivatives have been synthesized and screened for antimicrobial, antifungal, and antiviral activities.[9][10] For instance, certain oxazinyl flavonoids have shown potent activity against the Tobacco Mosaic Virus (TMV) and various plant-pathogenic fungi.[10]

-

Broad Pharmacological Profile: Reviews of the oxazine class of compounds reveal a diverse range of other reported activities, including antitumor, anticonvulsant, analgesic, and antimalarial effects.[6][7]

The Propanoic Acid Moiety: A Classic Pharmacophore

The propanoic acid group is a well-established pharmacophore, most famously associated with the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Potential Activities Associated with the Propanoic Acid Scaffold:

-

Anti-inflammatory Action via COX Inhibition: The primary mechanism of action for NSAIDs like ibuprofen (a 2-arylpropionic acid) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis.[12] The presence of this acidic side chain raises a strong possibility of anti-inflammatory activity.

-

Receptor Antagonism: Propanoic acid analogs have been developed as potent and selective antagonists for various receptors, such as the prostaglandin EP3 receptor.[13]

-

Antimicrobial Activity: More complex propanoic acid derivatives have also been synthesized as scaffolds for developing novel antimicrobial agents against multidrug-resistant pathogens.[14]

Integrated Hypotheses for 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Based on the analysis of its constituent parts, we can formulate several primary hypotheses for the mechanism of action of the complete molecule. The compound could function as:

-

A Novel Anti-inflammatory Agent: It may act as a COX and/or LOX inhibitor, potentially targeting the arachidonic acid cascade at multiple points.

-

A Neuroprotective or Neuromodulatory Agent: It could exhibit inhibitory activity against acetylcholinesterase (AChE), suggesting a role in modulating cholinergic neurotransmission.

-

A Broad-Spectrum Antimicrobial Agent: The combination of the oxazinane ring and the acidic side chain may confer activity against bacterial or fungal pathogens.

The following experimental program is designed to systematically test these hypotheses.

Part 2: A Proposed Experimental Program for Elucidating the Mechanism of Action

This section outlines a logical, tiered approach to systematically characterize the bioactivity of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

Workflow for Elucidating Mechanism of Action

Caption: A tiered experimental workflow for MoA elucidation.

Experimental Protocol: Cytotoxicity Profiling

Objective: To determine the concentration range at which the compound is non-toxic to cells, establishing a therapeutic window for subsequent in vitro assays.

Methodology: MTT Assay

-

Cell Culture: Plate relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroactivity) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride in appropriate cell culture medium, ranging from 1 mM down to 1 nM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Experimental Protocol: Anti-inflammatory Activity Screening

Objective: To test the hypothesis that the compound inhibits key enzymes in the arachidonic acid inflammatory cascade.

Methodology: COX-1/COX-2 and 5-LOX Inhibition Assays

-

Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX.

-

Compound Preparation: Prepare a dilution series of the test compound in the provided assay buffer.

-

Assay Procedure (General):

-

Add assay buffer, enzyme (COX-1, COX-2, or 5-LOX), and heme (for COX assays) to the wells of a 96-well plate.

-

Add the test compound dilutions or a known inhibitor control (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate according to the manufacturer's instructions.

-

Add the detection reagent and measure the output (absorbance or fluorescence) on a plate reader.

-

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To test the hypothesis that the compound has neuromodulatory potential by inhibiting AChE.

Methodology: Ellman's Method

-

Reagents: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE enzyme in a phosphate buffer (pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound dilutions.

-

Add 50 µL of DTNB solution and 25 µL of AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI substrate.

-

Measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to AChE activity.

-

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Part 3: Data Presentation and Pathway Visualization

Clear data presentation is crucial for interpreting results. All quantitative data should be summarized in tables.

Table 1: Hypothetical Pharmacological Profile

| Assay Target | Result (IC50 / CC50 / MIC) | Positive Control | Control IC50 |

| Cytotoxicity (RAW 264.7) | > 100 µM | Doxorubicin | ~1 µM |

| COX-1 Inhibition | 8.5 µM | SC-560 | ~10 nM |

| COX-2 Inhibition | 1.2 µM | Celecoxib | ~50 nM |

| 5-LOX Inhibition | > 50 µM | Zileuton | ~0.5 µM |

| AChE Inhibition | > 50 µM | Donepezil | ~7 nM |

| MIC (S. aureus) | > 128 µg/mL | Vancomycin | 1 µg/mL |

This table presents a hypothetical outcome where the compound shows selective COX-2 inhibition, guiding the next phase of research.

Visualization of a Potential Mechanism

If initial screening suggests activity as a COX inhibitor, the following pathway diagram illustrates the compound's potential site of action.

Caption: Hypothetical inhibition of the COX pathway by the test compound.

Conclusion and Future Directions

This guide establishes a comprehensive, scientifically rigorous framework for the initial investigation of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride. The proposed workflow prioritizes a logical progression from broad cytotoxicity screening to specific, hypothesis-driven pharmacological assays. By grounding the investigation in the known activities of its oxazinane and propanoic acid moieties, researchers can efficiently probe its most probable biological functions.

Should positive "hits" be identified in the Tier 2 screening, subsequent research should focus on target validation and pathway analysis using advanced methodologies such as chemical proteomics, thermal shift assays, and transcriptomics (RNA-Seq). This will be critical to definitively elucidate the compound's molecular mechanism of action and to validate its potential as a lead candidate for future drug development efforts.

References

- 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8. (n.d.).

- 1185298-71-8|3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - BLDpharm. (n.d.).

-

Salundi, B., et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. Retrieved from [Link]

- Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.

-

Monocyclic 1,2-oxazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Chaitra, G., & Rohini, R.M. (2017). Synthesis and Biological Activities of[1][8]-Oxazine Derivatives. Der Pharma Chemica, 9(16), 85-91. Retrieved from

-

Majireck, M. M. (2019). 1,2-Oxazines and Their Benzo Derivatives. Topics in Heterocyclic Chemistry. Retrieved from [Link]

- 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride | SCBT (German). (n.d.).

- Sharma, S., & Sharma, P.C. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical & Clinical Research, 3(2), 59-65.

- Gowramma, B., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 105-111.

-

Wang, B., et al. (2021). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 26(14), 4289. Retrieved from [Link]

-

Ali, O. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2348. Retrieved from [Link]

-

Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]

-

Lopalco, A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 25(1), 405. Retrieved from [Link]

Sources

- 1. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. 1185298-71-8|3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oaji.net [oaji.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

An In-Depth Technical Guide to the Structural Analysis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

This document provides a comprehensive framework for the structural elucidation and characterization of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride (CAS No. 1185298-71-8). Intended for researchers, analytical scientists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. We will explore an integrated, multi-technique approach essential for unambiguously confirming the molecule's identity, purity, and structure in a regulated and discovery environment.

Introduction to the Molecule

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is a heterocyclic compound featuring a saturated six-membered 1,2-oxazinane ring linked via its nitrogen atom to a propanoic acid moiety. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1185298-71-8 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 195.64 g/mol | [1][2][4] |

| Canonical SMILES | O=C(O)CCN1OCCCC1.[H]Cl | [2] |

The presence of the N-O bond within the heterocyclic ring and the carboxylic acid functionality suggests potential applications as a scaffold in medicinal chemistry. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The unique 1,2-oxazinane ring may confer specific conformational properties or metabolic stability, making a thorough structural analysis a prerequisite for any further development. This guide outlines the logical progression of experiments required to establish its chemical identity with the highest degree of confidence.

Part 1: Purity Assessment and Initial Identification

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of polar, non-volatile organic compounds like our target molecule. The carboxylic acid and the hydrochloride salt form lend it sufficient polarity for excellent retention and separation on C18 columns.

Experimental Protocol: RP-HPLC Method Development

-

Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for high efficiency.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A gradient is essential to ensure that any impurities with a wide range of polarities are eluted and detected.

-

Initial Conditions: 95% A / 5% B

-

Linear Gradient: Ramp to 95% B over 15 minutes.

-

Hold: Hold at 95% B for 3 minutes.

-

Re-equilibration: Return to initial conditions and hold for 5 minutes.

-

-

Detection: A UV-Vis Diode Array Detector (DAD) is optimal. Monitor at multiple wavelengths (e.g., 210 nm for the carbonyl chromophore and 205 nm for general absorbance) to ensure no impurities are missed.

-

Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 water/acetonitrile mixture.

Trustworthiness Check: The protocol is self-validating. Peak purity can be assessed using the DAD by comparing spectra across the peak. A consistent spectrum indicates a pure compound. The final purity is reported as a percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive confirmation of the molecular weight of the peak of interest.

Experimental Protocol: LC-MS Analysis

-

LC Method: Employ the same HPLC method developed above.

-

MS Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The nitrogen atom in the oxazinane ring is readily protonated.

-

MS Analysis: Scan a mass range from m/z 50 to 500.

-

Data Interpretation: The primary peak from the HPLC should correspond to a mass signal in the MS. We expect to see the protonated molecule [M+H]⁺, where M is the free base form of the compound (C₇H₁₃NO₃, MW = 175.18 g/mol ).

Expected Data:

| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| 3-(1,2-Oxazinan-2-yl)propanoic acid | 176.0917 | To be determined |

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for the confirmation of the elemental formula, C₇H₁₄NO₃⁺.

Part 2: Definitive Structural Elucidation

With purity and molecular weight confirmed, the next phase involves a suite of spectroscopic techniques to piece together the atomic connectivity of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the synergistic workflow, where each technique provides a piece of the puzzle, leading to an unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

NMR is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D and 2D experiments is required.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Prep: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices as they will solubilize the hydrochloride salt and allow for the exchange and observation of the acidic carboxylic proton.

-

1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra.

-

2D Spectra: Acquire gCOSY (¹H-¹H), gHSQC (¹H-¹³C one-bond), and gHMBC (¹H-¹³C long-range) spectra.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Position Label | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | DEPT-135 |

| a (-CH₂-COOH) | ~2.5, t | ~30 | CH₂ |

| b (-CH₂-N) | ~3.0, t | ~48 | CH₂ |

| c (N-CH₂) | ~3.5, t | ~55 | CH₂ |

| d (-CH₂-) | ~1.7, m | ~22 | CH₂ |

| e (-CH₂-) | ~1.9, m | ~25 | CH₂ |

| f (-CH₂-O) | ~3.9, t | ~75 | CH₂ |

| g (C=O) | - | ~173 | C |

| h (COOH) | ~12.0, br s | - | - |

(Note: 't' = triplet, 'm' = multiplet, 'br s' = broad singlet. Shifts are estimations based on standard functional group values.)

Connecting the Pieces with 2D NMR:

-

COSY: Will show correlations between adjacent CH₂ groups: a ↔b , c ↔d , d ↔e , and e ↔f . This confirms the integrity of the propanoic acid and oxazinane aliphatic chains independently.

-

HSQC: Will link each proton signal to its directly attached carbon (e.g., proton a at ~2.5 ppm will correlate to carbon a at ~30 ppm).

-

HMBC (The Crucial Link): This experiment provides the definitive connection between the side chain and the ring. The key correlation is a 2-bond link from the protons on b (~3.0 ppm) to the carbon c (~55 ppm) on the ring.

Caption: Key HMBC correlation confirming the N-linkage.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of key functional groups.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Very broad signal characteristic of H-bonded acid |

| C-H (Aliphatic) | 2950 - 2850 | CH₂ stretching |

| C=O (Carboxylic Acid) | ~1710 | Carbonyl stretch |

| N-O | ~900 | N-O single bond stretch |

| C-N | ~1100 | C-N single bond stretch |

Single-Crystal X-ray Crystallography: The Gold Standard

For absolute proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is unmatched[7]. This technique provides a 3D model of the molecule as it exists in the crystal lattice.

Protocol: Crystallization and Data Collection

-

Crystallization Screening:

-

Slow evaporation is a common starting point. Dissolve the compound to saturation in various solvents (e.g., methanol, ethanol, isopropanol) and allow the solvent to evaporate slowly over several days.

-

Vapor diffusion (hanging or sitting drop) is another powerful technique, equilibrating a concentrated solution of the compound against a reservoir of a poor solvent.

-

-

Crystal Selection: Mount a suitable, single, defect-free crystal on the diffractometer.

-

Data Collection: Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which atomic positions are determined and refined to generate the final structure[7].

Expected Outcome: The resulting crystal structure would provide incontrovertible evidence for the 1,2-oxazinane ring connectivity, the attachment point of the propanoic acid chain, and the location of the hydrochloride proton and its interaction with the chloride anion and the parent molecule.

Part 3: Hypothetical Synthesis and Impurity Profiling

Understanding the synthetic route is crucial for predicting potential process-related impurities[8]. While the exact synthesis is not published, a plausible route can be proposed.

Hypothetical Synthesis Route

A likely synthesis involves the N-alkylation of 1,2-oxazinane with a 3-carbon electrophile, followed by hydrolysis and salt formation.

Caption: A plausible synthetic pathway for the target molecule.

Potential Process-Related Impurities

Based on this route, the analytical methods described previously should be used to screen for:

| Potential Impurity | Origin | Expected [M+H]⁺ (m/z) |

| 1,2-Oxazinane | Unreacted starting material | 88.07 |

| Ethyl 3-(1,2-Oxazinan-2-yl)propanoate | Unhydrolyzed intermediate | 204.13 |

| Dimerized/Oligomerized products | Side reactions | Variable |

Conclusion

The requires a multi-faceted, orthogonal approach. The workflow begins with chromatographic methods (HPLC, LC-MS) to establish purity and confirm molecular weight. It then proceeds to a detailed spectroscopic investigation, with 1D and 2D NMR spectroscopy serving as the cornerstone for elucidating the precise atomic connectivity. IR spectroscopy provides complementary data on functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, self-validating methodology ensures the highest level of scientific integrity, which is indispensable for any compound intended for further research and development.

References

-

MOLBASE. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|1185298-71-8. Available from: [Link]

-

Trade Science Inc. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available from: [Link]

-

Chen, X. H., et al. X‐ray Crystal Structure of Compound 3 a and 3 f'. ResearchGate. Available from: [Link]

-

Ark Pharm, Inc. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride. Available from: [Link]

-

HIMMED. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride; 95%. Available from: [Link]

-

Al-Sanea, M. M., et al. Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available from: [Link]

-

Pinto, A., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

-

Al-Maydama, H. M. A., et al. SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID. IJRPC. Available from: [Link]

-

MDPI Books. Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Available from: [Link]

-

Brown, D. low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available from: [Link]

-

Betzi, S., et al. Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

-

ResearchGate. X-ray crystal structure 3-phenylamino-1,3-oxazinan-2-one 13. Available from: [Link]

-

El-Sayed, M. A. A., et al. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. Available from: [Link]

-

Phillips, A., et al. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health. Available from: [Link]

-

Singh, R. B., et al. Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Cierpicki, T., et al. Research in the Field of Drug Design and Development. MDPI. Available from: [Link]

- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

Kumar, P., et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]

-

Reddy, K. S., et al. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. Available from: [Link]

-

Asada, M., et al. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. PubMed. Available from: [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available from: [Link]

-

Zyryanov, G. V., et al. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. Available from: [Link]

-

El-Hiti, G. A., et al. X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. Available from: [Link]

Sources

- 1. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|1185298-71-8 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 1185298-71-8|3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Void: The Spectroscopic Case of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

A Critical Analysis for Researchers and Drug Development Professionals

The Compound at a Glance: Structure and Expected Spectroscopic Features

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride possesses a unique structure combining a saturated six-membered 1,2-oxazinane ring, an N-linked propanoic acid side chain, and a hydrochloride salt of the acidic function. The molecular formula is C7H14ClNO3 and the molecular weight is 195.64 g/mol .[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, both ¹H and ¹³C NMR would provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum would be expected to show distinct signals for the protons on the propanoic acid chain and the 1,2-oxazinane ring. The presence of the hydrochloride would likely render the carboxylic acid proton highly deshielded and potentially broad, or it might undergo exchange with residual water in the solvent.

| Predicted Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Carboxylic Acid (OH) | > 10 | Broad Singlet | 1H |

| Methylene α to C=O | ~ 2.7 - 3.0 | Triplet | 2H |

| Methylene β to C=O (α to N) | ~ 3.2 - 3.6 | Triplet | 2H |

| Methylene adjacent to ring Oxygen (O-CH₂) | ~ 3.8 - 4.2 | Triplet | 2H |

| Methylene adjacent to ring Nitrogen (N-CH₂) | ~ 3.0 - 3.4 | Triplet | 2H |

| Central Methylene groups of the ring | ~ 1.6 - 2.2 | Multiplet | 4H |

These are estimated values based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule.

| Predicted Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~ 170 - 180 |

| Methylene α to C=O | ~ 30 - 35 |

| Methylene β to C=O (α to N) | ~ 45 - 55 |

| Methylene adjacent to ring Oxygen (O-CH₂) | ~ 65 - 75 |

| Methylene adjacent to ring Nitrogen (N-CH₂) | ~ 50 - 60 |

| Central Methylene groups of the ring | ~ 20 - 30 |

These are estimated values and require experimental verification.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a compound like 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift calibration.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters to optimize include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and a relaxation delay of 1-5 seconds.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is necessary. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Section 2: Infrared (IR) Spectroscopy – Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, the IR spectrum would be dominated by absorptions from the carboxylic acid and the C-N and C-O bonds within the ring.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-O stretch | 1050 - 1150 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample in contact with the ATR crystal or place the KBr pellet in the sample holder.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[4]

-

Section 3: Mass Spectrometry (MS) – Determining the Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data

For 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) would be ideal.

-

Molecular Ion: In positive ion mode, the expected molecular ion peak would be [M+H]⁺, corresponding to the protonated free base (C₇H₁₃NO₃), at an m/z of approximately 160.0868. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

-

Fragmentation: The fragmentation pattern would likely involve the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation of the 1,2-oxazinane ring.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

To study fragmentation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

Conclusion: A Call for Data

While a definitive guide on the spectroscopic data of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride cannot be authored without publicly available experimental results, the principles and protocols outlined here provide a comprehensive roadmap for its analysis. The lack of published data from commercial suppliers underscores the critical need for researchers to perform and disseminate their own analytical characterizations. Such efforts not only validate the integrity of the materials being used in research but also contribute to the collective knowledge base of the scientific community, accelerating future discovery and development.

References

- BLDpharm. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

- Santa Cruz Biotechnology. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

- MOLBASE. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|1185298-71-8.

- Sigma-Aldrich. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride AldrichCPR.

- Benchchem. Spectroscopic Analysis for the Structural Confirmation of 3-Aminotetrahydro-1,3-oxazin-2-one: A Comparative Guide.

- Arkyx. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8.

- Sigma-Aldrich. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride AldrichCPR.

Sources

An In-depth Technical Guide to 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride: Context, Synthesis, and Future Perspectives

Abstract

This technical guide provides a comprehensive overview of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, a heterocyclic compound of interest in contemporary drug discovery. While the specific discovery and historical development of this molecule are not extensively documented in public literature, this paper situates the compound within the broader, scientifically significant context of the 1,2-oxazinane scaffold. By examining the known synthesis, chemical properties, and biological relevance of related structures, we can infer the potential applications and research avenues for this particular molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational chemistry and potential utility of this and similar N-O heterocyclic compounds.

Introduction: The Enigmatic Profile of a Research Chemical

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride (CAS: 1185298-71-8) is a chemical entity primarily available through fine chemical suppliers for research and development purposes.[1][2] Its commercial availability underscores its relevance to the scientific community, likely as a building block or a scaffold for creating more complex molecules. A notable supplier, Sigma-Aldrich, classifies it as a product for "early discovery researchers" and states that analytical data is not routinely collected, which is indicative of a compound that is either novel or has a niche application yet to be widely published.

The core of this molecule is the 1,2-oxazinane ring, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and natural products.[3][4] The inherent chemical properties of the N-O bond, such as its susceptibility to reductive cleavage, make the 1,2-oxazinane ring a versatile synthon for creating a variety of other molecular structures.

This guide will first delve into the known characteristics of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, followed by a detailed exploration of the synthesis and significance of the 1,2-oxazinane scaffold, and conclude with a hypothesized synthetic pathway and potential research applications for the title compound.

Physicochemical Properties

A summary of the known properties of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1185298-71-8 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃·HCl | |

| Molecular Weight | 195.64 g/mol | |

| Physical Form | Solid | |

| SMILES String | O=C(O)CCN1OCCCC1.Cl | |

| InChI Key | YMERARDWQYIUPU-UHFFFAOYSA-N |

The 1,2-Oxazinane Scaffold: A Cornerstone in Medicinal Chemistry

The 1,2-oxazinane ring system is a focal point of significant research due to its presence in a wide array of pharmacologically active molecules.[4] These compounds have demonstrated a broad spectrum of biological activities, including sedative, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[4]

Synthesis of the 1,2-Oxazinane Ring

The construction of the 1,2-oxazinane ring is a well-explored area of synthetic organic chemistry. A common and powerful method for forming this heterocyclic system is the [4+2] cycloaddition reaction , also known as the Diels-Alder reaction. In this approach, a nitroso compound (the dienophile) reacts with a 1,3-diene to form the six-membered ring.

Another significant synthetic route involves the cyclization of linear precursors. For instance, γ-aminooxy-α,β-unsaturated esters can undergo intramolecular reactions to form the 1,2-oxazinane structure. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry of the final product. A review of recent developments in the synthesis of 1,2-oxazines highlights the versatility of these methods.[5]

A Proposed Synthetic Pathway for 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

While the specific synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is not detailed in readily available literature, a plausible retro-synthetic analysis can be proposed based on established chemical principles. A logical approach would involve the N-alkylation of a pre-formed 1,2-oxazinane ring with a suitable propanoic acid derivative.

Step 1: Synthesis of 1,2-Oxazinane The synthesis of the parent 1,2-oxazinane can be achieved through various methods, including the reduction of a corresponding cyclic hydroxamic acid or the cyclization of a 4-halobutoxyamine.

Step 2: N-Alkylation The 1,2-oxazinane can then be reacted with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) under basic conditions. The nitrogen atom of the 1,2-oxazinane acts as a nucleophile, displacing the halide to form the carbon-nitrogen bond.

Step 3: Hydrolysis and Salt Formation The resulting ester, ethyl 3-(1,2-oxazinan-2-yl)propanoate, can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. Subsequent treatment with hydrochloric acid would then yield the final product, 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.

Potential Applications and Future Research Directions

The structural features of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride suggest several potential areas of application in drug discovery and development.

As a Scaffold for Novel Therapeutics

The presence of a carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation. This would allow for the attachment of various pharmacophores, enabling the exploration of a wide chemical space in the search for new bioactive compounds. The 1,2-oxazinane core can impart favorable pharmacokinetic properties and provides a rigid scaffold to orient appended functional groups. For instance, derivatives of 1,2-oxazine have been investigated as acetylcholinesterase (AChE) inhibitors, which are a key class of drugs for the treatment of Alzheimer's disease.[6]

As a Fragment in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, with a molecular weight under 200 Da, fits the profile of a typical fragment. The 1,2-oxazinane ring could serve as a starting point for the development of more potent and selective inhibitors of various enzymes or receptors.

Conclusion

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride represents a molecule of interest at the intersection of synthetic chemistry and drug discovery. While its own history is not well-documented, its chemical lineage from the 1,2-oxazinane family places it in a context of significant biological relevance. The synthetic accessibility of the core structure, combined with the potential for further chemical elaboration, makes this compound and its derivatives attractive targets for future research. As our understanding of the biological roles of N-O heterocycles continues to expand, it is likely that molecules such as 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride will find their place in the development of the next generation of therapeutics.

References

-

Developments in the chemistry of 1,2-oxazines and their benzo derivatives from 2007 to 2018 have been reviewed. ResearchGate. [Link]

-

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. [Link]

-

Monocyclic 1,2-oxazines. | Download Scientific Diagram. ResearchGate. [Link]

-

Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]

-

Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. [Link]

Sources

- 1. 1185298-71-8|3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride - CAS:1185298-71-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 1,2-Oxazinane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-oxazinane scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have garnered significant attention due to their broad and potent biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1,2-oxazinane derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to 1,2-Oxazinane Derivatives

1,2-Oxazinanes are a class of heterocyclic compounds characterized by a saturated six-membered ring containing a nitrogen and an oxygen atom at positions 1 and 2, respectively.[3] This unique structural motif imparts specific physicochemical properties that are conducive to diverse biological interactions. The inherent reactivity and conformational flexibility of the 1,2-oxazinane ring allow for the synthesis of a wide array of derivatives with tailored pharmacological profiles.[1][4] The exploration of these compounds has revealed their potential as valuable leads in the development of novel therapeutic agents for a range of diseases.[5][6][7]

Synthesis of the 1,2-Oxazinane Core

The construction of the 1,2-oxazinane ring is a cornerstone of accessing this class of compounds. Various synthetic strategies have been developed, with hetero-Diels-Alder reactions being a prominent and versatile method.

Key Synthetic Strategy: Hetero-Diels-Alder (HDA) Reaction

The [4+2] cycloaddition, or hetero-Diels-Alder reaction, is a powerful tool for the stereoselective synthesis of 1,2-oxazinane derivatives.[8][9] This reaction typically involves the cycloaddition of a nitroso compound (the heterodienophile) with a conjugated diene.